methyl 3-[2-({2-[2-(morpholin-4-yl)acetamido]phenyl}sulfanyl)acetamido]thiophene-2-carboxylate
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Description
“Methyl 3-{[2-({2-[(2-morpholinoacetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate” is a chemical compound with the molecular formula C20H23N3O5S2 . It is a complex organic molecule that contains several functional groups, including a morpholino group, an acetyl group, a phenyl group, a sulfanyl group, and a carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The morpholino group, acetyl group, phenyl group, sulfanyl group, and carboxylate group all contribute to the overall structure of the molecule . The presence of these groups also suggests that the molecule may exhibit interesting chemical properties and reactivity .Physical and Chemical Properties Analysis
This compound has a molar mass of 449.54 g/mol and a predicted density of 1.39±0.1 g/cm3 . The predicted boiling point is 703.1±60.0 °C . These properties can affect how the compound behaves in different environments and how it can be manipulated in the laboratory .Scientific Research Applications
Chemical Synthesis and Reactivity
- Reactions with Amines : Research on arylthiolanium and arylthianium salts reacting with amines like morpholine, piperidine, etc., shows the formation of corresponding aryl aminobutyl sulfides. Such studies underline the potential of similar compounds in synthetic organic chemistry for producing various sulfide derivatives with potential application in materials science or as intermediates in the synthesis of more complex molecules (Karaulova et al., 1988).
Peptidomimetic Chemistry
- Synthesis of Fmoc-Protected Morpholine-3-Carboxylic Acid : The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester showcases the compound's role in peptidomimetic chemistry. It highlights the compound's utility in synthesizing peptides and peptide mimetics, which are crucial in developing therapeutic agents and studying protein interactions (Sladojevich et al., 2007).
Prodrug Development
- Water-Soluble Amino Acid Derivatives : The study on various N-acyl derivatives of model sulfonamides, including morpholinoacetyl derivatives, as potential prodrug forms, illuminates the use of such compounds in enhancing the solubility and bioavailability of drugs. This approach is crucial in the development of more effective and patient-friendly pharmaceuticals (Larsen et al., 1988).
Material Science and Polymer Chemistry
- Synthesis of N-Heterocycles : The concise synthesis of morpholines, piperazines, and other N-heterocycles using α-phenylvinylsulfonium salts highlights the role of similar compounds in material science. These heterocycles are integral in developing new materials with potential applications in electronics, pharmaceuticals, and more (Matlock et al., 2015).
Properties
IUPAC Name |
methyl 3-[[2-[2-[(2-morpholin-4-ylacetyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-27-20(26)19-15(6-11-29-19)22-18(25)13-30-16-5-3-2-4-14(16)21-17(24)12-23-7-9-28-10-8-23/h2-6,11H,7-10,12-13H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSIPBRCOAMNIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NC(=O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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